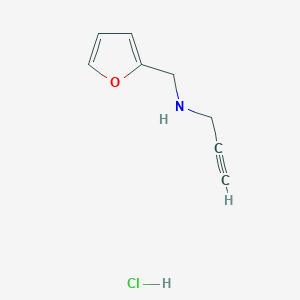

Chlorhydrate de (furan-2-ylméthyl)(prop-2-yn-1-yl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its effects on biological systems, particularly its role as a monoamine oxidase inhibitor.

Medicine: Research focuses on its potential therapeutic applications in treating neurodegenerative diseases like Alzheimer’s disease and other cognitive disorders.

Industry: It may be used in the development of pharmaceuticals and other chemical products.

Mécanisme D'action

Target of Action

The primary target of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride is the human monoamine oxidase (hMAO) . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, which are involved in mood regulation, cognition, and behavior.

Mode of Action

The compound interacts with its target, hMAO, by inhibiting its activity This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels in the brain

Biochemical Pathways

The inhibition of hMAO by (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride affects the monoamine metabolic pathway . This pathway is responsible for the metabolism of monoamine neurotransmitters. By inhibiting hMAO, the compound prevents the breakdown of these neurotransmitters, leading to their accumulation. This can result in enhanced neurotransmission, potentially affecting mood and cognitive function.

Result of Action

The inhibition of hMAO by (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride leads to an increase in the levels of monoamine neurotransmitters in the brain . This can result in enhanced neurotransmission, which may have various effects at the molecular and cellular levels, potentially influencing mood and cognitive function.

Analyse Biochimique

Biochemical Properties

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of monoamine oxidase (MAO). It interacts with enzymes such as human monoamine oxidase B (hMAO-B), forming a flavin adduct structurally similar to that with deprenyl . This interaction leads to the inhibition of MAO-B, which is crucial for the regulation of brain monoamine levels . The compound also exhibits moderate to good absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties .

Cellular Effects

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride has notable effects on various types of cells and cellular processes. It enhances basic synaptic transmission, induces long-term potentiation (LTP), and potentiates electrically induced LTP in the dentate gyrus of the hippocampus . These effects suggest that the compound influences cell signaling pathways and gene expression, particularly in the context of cognitive enhancement . Additionally, it has been shown to increase cortical serotonin and noradrenaline levels, further impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride involves its interaction with monoamine oxidase enzymes. The compound exhibits a low affinity toward both MAO-A and MAO-B but modifies the B form of MAO, forming a flavin adduct . This interaction inhibits the enzyme’s activity, leading to changes in monoamine content and subsequent effects on cognitive functions . The compound’s poor affinity for MAO suggests that its cognitive effects may arise from monoaminergic changes in the cortex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride change over time. The compound is rapidly metabolized in the presence of rat microsomes, producing a hydroxylated derivative . It remains stable in human microsomes . Long-term studies have shown that the compound’s cognitive enhancement effects are sustained over time, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride vary with different dosages in animal models. At a dosage of 1 mg/kg, the compound greatly enhances basic synaptic transmission and induces LTP in the dentate gyrus . Higher dosages have been associated with increased cortical serotonin and noradrenaline levels . The compound’s poor affinity for MAO suggests that its effects are primarily due to monoaminergic changes rather than direct enzyme inhibition .

Metabolic Pathways

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride is involved in metabolic pathways that include the oxidative deamination of biogenic and xenobiotic amines by monoamine oxidase . The compound is rapidly metabolized in the presence of rat microsomes, producing a hydroxylated derivative . This metabolic pathway is crucial for its cognitive enhancement effects, as it leads to changes in monoamine content in the brain .

Transport and Distribution

The transport and distribution of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride within cells and tissues involve interactions with transporters and binding proteins . The compound’s moderate to good ADMET properties suggest that it is efficiently absorbed and distributed within the body . Its localization and accumulation in specific tissues, such as the brain, are essential for its cognitive enhancement effects .

Subcellular Localization

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride is localized within specific subcellular compartments, where it exerts its activity . The compound’s interaction with monoamine oxidase enzymes occurs within the mitochondria, where these enzymes are predominantly located . This subcellular localization is crucial for its inhibitory effects on MAO and subsequent changes in monoamine content .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride typically involves the reaction of furan-2-carbaldehyde with propargylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted amines .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Another compound with similar MAOI properties.

Clorgyline: A selective MAO-A inhibitor.

L-deprenyl: A selective MAO-B inhibitor.

Uniqueness

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride is unique due to its dual inhibition of both MAO-A and MAO-B, providing a broader spectrum of activity compared to compounds that selectively inhibit only one isozyme. This dual inhibition can result in more pronounced cognitive enhancement and neuroprotective effects .

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)prop-2-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c1-2-5-9-7-8-4-3-6-10-8;/h1,3-4,6,9H,5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLVLWOYZDSEMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CC=CO1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorobenzyl)amino]nicotinonitrile](/img/structure/B1318352.png)

![Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318373.png)

![Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318374.png)

![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318375.png)

![N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide](/img/structure/B1318382.png)

![3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one](/img/structure/B1318383.png)

![(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1318417.png)